molecular formula C10H15BrS2 B2755203 2-Bromo-5-(hexylthio)thiophene CAS No. 1345165-39-0

2-Bromo-5-(hexylthio)thiophene

Cat. No.: B2755203
CAS No.: 1345165-39-0
M. Wt: 279.25
InChI Key: UMPBYQMDFBJIKD-UHFFFAOYSA-N
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Description

2-Bromo-5-(hexylthio)thiophene is an organosulfur compound with the molecular formula C10H15BrS2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(hexylthio)thiophene typically involves the bromination of 5-(hexylthio)thiophene. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature to ensure controlled bromination .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing by-products and optimizing the overall production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(hexylthio)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-5-(hexylthio)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-5-(hexylthio)thiophene exerts its effects depends on the specific reaction or application. In organic electronics, its role as a monomer in conjugated polymers involves the formation of π-conjugated systems that facilitate charge transport. The bromine atom allows for further functionalization, enabling the synthesis of tailored materials with desired properties .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-5-(hexylthio)thiophene is unique due to the presence of both a bromine atom and a hexylthio group, which provide distinct reactivity and solubility properties. This combination makes it particularly valuable in the synthesis of specialized materials for advanced applications.

Properties

IUPAC Name

2-bromo-5-hexylsulfanylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrS2/c1-2-3-4-5-8-12-10-7-6-9(11)13-10/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPBYQMDFBJIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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